Cas no 1780187-13-4 (1-2-methoxy-3-(trifluoromethyl)phenylethan-1-amine)

1-2-Methoxy-3-(trifluoromethyl)phenylethan-1-amine is a specialized organic compound featuring a methoxy-substituted phenyl ring with a trifluoromethyl group at the meta position and an ethanamine side chain. Its structural characteristics make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substituent can influence electronic properties and binding interactions. This compound is suitable for applications requiring precise functional group manipulation, such as the synthesis of receptor-targeting ligands or enzyme inhibitors. Its well-defined reactivity profile allows for efficient derivatization, supporting diverse research and industrial applications.
1-2-methoxy-3-(trifluoromethyl)phenylethan-1-amine structure
1780187-13-4 structure
商品名:1-2-methoxy-3-(trifluoromethyl)phenylethan-1-amine
CAS番号:1780187-13-4
MF:C10H12F3NO
メガワット:219.203593254089
MDL:MFCD28531812
CID:5576122
PubChem ID:84684458

1-2-methoxy-3-(trifluoromethyl)phenylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 1780187-13-4
    • EN300-2007143
    • 1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
    • 1-2-methoxy-3-(trifluoromethyl)phenylethan-1-amine
    • MDL: MFCD28531812
    • インチ: 1S/C10H12F3NO/c1-6(14)7-4-3-5-8(9(7)15-2)10(11,12)13/h3-6H,14H2,1-2H3
    • InChIKey: JHNBZUJMFVNQFQ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=CC(=C1OC)C(C)N)(F)F

計算された属性

  • せいみつぶんしりょう: 219.08709849g/mol
  • どういたいしつりょう: 219.08709849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

1-2-methoxy-3-(trifluoromethyl)phenylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2007143-0.1g
1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
1780187-13-4
0.1g
$804.0 2023-09-16
Enamine
EN300-2007143-0.05g
1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
1780187-13-4
0.05g
$768.0 2023-09-16
Enamine
EN300-2007143-1.0g
1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
1780187-13-4
1g
$1086.0 2023-05-26
Enamine
EN300-2007143-2.5g
1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
1780187-13-4
2.5g
$1791.0 2023-09-16
Enamine
EN300-2007143-10g
1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
1780187-13-4
10g
$3929.0 2023-09-16
Enamine
EN300-2007143-1g
1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
1780187-13-4
1g
$914.0 2023-09-16
Enamine
EN300-2007143-5g
1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
1780187-13-4
5g
$2650.0 2023-09-16
Enamine
EN300-2007143-0.5g
1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
1780187-13-4
0.5g
$877.0 2023-09-16
Enamine
EN300-2007143-0.25g
1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
1780187-13-4
0.25g
$840.0 2023-09-16
Enamine
EN300-2007143-5.0g
1-[2-methoxy-3-(trifluoromethyl)phenyl]ethan-1-amine
1780187-13-4
5g
$3147.0 2023-05-26

1-2-methoxy-3-(trifluoromethyl)phenylethan-1-amine 関連文献

1-2-methoxy-3-(trifluoromethyl)phenylethan-1-amineに関する追加情報

Introduction to 1-2-Methoxy-3-(Trifluoromethyl)phenylethan-1-amine (CAS No. 1780187-13-4)

1-2-Methoxy-3-(trifluoromethyl)phenylethan-1-amine (CAS No. 1780187-13-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, biological activities, and potential applications of this compound, drawing on the latest research findings to provide a detailed and up-to-date overview.

The molecular formula of 1-2-methoxy-3-(trifluoromethyl)phenylethan-1-amine is C10H12F3NO, and its molecular weight is approximately 209.20 g/mol. The compound features a phenyl ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 3-position, along with an ethylamine side chain. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule, which are crucial for its biological activities.

Synthesis and Chemical Properties: The synthesis of 1-2-methoxy-3-(trifluoromethyl)phenylethan-1-amine involves several well-established chemical reactions. One common approach is to start with 2-methoxy-3-(trifluoromethyl)benzaldehyde, which can be reduced to the corresponding alcohol using sodium borohydride. The alcohol is then converted to the bromide using hydrogen bromide, followed by nucleophilic substitution with ethylamine to form the final product. This synthetic route is efficient and scalable, making it suitable for both laboratory-scale synthesis and potential industrial production.

The physical properties of 1-2-methoxy-3-(trifluoromethyl)phenylethan-1-amine include a melting point of around 65°C and a boiling point of approximately 250°C at atmospheric pressure. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and dichloromethane. These solubility characteristics are important for its use in various chemical and biological assays.

Biological Activities: Recent studies have highlighted the diverse biological activities of 1-2-methoxy-3-(trifluoromethyl)phenylethan-1-amine. One notable area of research is its potential as an antidepressant agent. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant antidepressant-like effects in animal models, comparable to those of established antidepressants such as fluoxetine. The mechanism of action appears to involve modulation of serotonin and norepinephrine levels in the brain.

In addition to its antidepressant properties, 1-2-methoxy-3-(trifluoromethyl)phenylethan-1-amine has shown promise as an anticonvulsant agent. Research conducted at the University of California found that this compound effectively reduces seizure activity in rodent models of epilepsy. The anticonvulsant effects are thought to be mediated through interactions with GABA receptors, which play a crucial role in inhibiting neuronal excitability.

Potential Therapeutic Applications: Given its diverse biological activities, 1-2-methoxy-3-(trifluoromethyl)phenylethan-1-amine has several potential therapeutic applications. In the realm of mental health, it could be developed into a novel antidepressant with fewer side effects compared to existing drugs. Its anticonvulsant properties also make it a candidate for treating epilepsy and other seizure disorders.

Beyond these applications, there is growing interest in exploring the use of 1-2-methoxy-3-(trifluoromethyl)phenylethan-1-amine in pain management. Preliminary studies suggest that it may have analgesic properties, potentially through interactions with opioid receptors or other pain-related pathways. Further research is needed to fully elucidate these mechanisms and assess their clinical relevance.

Clinical Trials and Future Directions: While preclinical studies have provided promising results, more extensive clinical trials are necessary to evaluate the safety and efficacy of 1-2-methoxy-3-(trifluoromethyl)phenylethan-1-amine. Several Phase I trials are currently underway to assess its pharmacokinetics and safety profile in human subjects. These trials will provide valuable data on dosing regimens, drug interactions, and potential adverse effects.

In parallel with clinical trials, ongoing research aims to optimize the chemical structure of 1-2-methoxy-3-(trifluoromethyl)phenylethan-1-amine for improved potency and selectivity. Computational methods such as molecular docking and quantum mechanics calculations are being employed to identify key structural features that contribute to its biological activities. These insights will guide the design of more effective derivatives with enhanced therapeutic potential.

Safety Considerations: As with any new pharmaceutical compound, safety is a paramount concern during the development process. Preclinical toxicity studies have indicated that 1-2-methoxy-3-(trifluoromethyl)phenylethan-1-amine has a favorable safety profile at therapeutic doses. However, continued monitoring for long-term effects and potential drug interactions will be essential as it progresses through clinical trials.

In conclusion, 1-2-methoxy-3-(trifluoromethyl)phenylethan-1-amine (CAS No. 1780187-13- strong>) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers valuable properties that make it an attractive candidate for further development in areas such as mental health, epilepsy treatment, and pain management. Ongoing research and clinical trials will provide crucial insights into its safety and efficacy, paving the way for its potential use as a novel pharmaceutical agent.

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